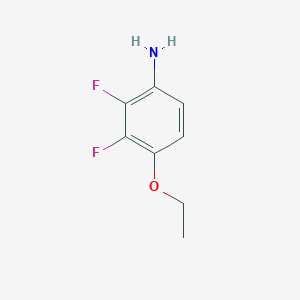

4-Ethoxy-2,3-difluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-2,3-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGQPBARTOHEJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625709 | |

| Record name | 4-Ethoxy-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189751-13-1 | |

| Record name | 4-Ethoxy-2,3-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethoxy 2,3 Difluoroaniline

Retrosynthetic Analysis and Proposed Synthetic Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 4-Ethoxy-2,3-difluoroaniline, the primary disconnections involve the carbon-nitrogen bond of the aniline (B41778) and the carbon-oxygen bond of the ethoxy group.

Strategies Involving Amination of Fluorinated Precursors

One logical retrosynthetic step is the disconnection of the C-N bond, leading to a fluorinated aromatic precursor and an ammonia equivalent. A plausible precursor is 1-ethoxy-2,3-difluoro-4-nitrobenzene. The synthesis would then involve the reduction of the nitro group to an amine. This approach benefits from the directing effects of the substituents on the aromatic ring.

A potential synthetic pathway starting from 2,3-dichloronitrobenzene is outlined below. This pathway is adapted from a known synthesis of 2,3-difluoroaniline (B47769). google.com

Proposed Synthetic Pathway 1:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Halogen Exchange (Fluorination) | 2,3-Dichloronitrobenzene | Anhydrous KF, DMSO, 170-175 °C | 3-Chloro-2-fluoronitrobenzene |

| 2 | Nucleophilic Aromatic Substitution (Ethoxylation) | 3-Chloro-2-fluoronitrobenzene | Sodium ethoxide, Ethanol | 4-Ethoxy-2,3-difluoronitrobenzene |

| 3 | Reduction | 4-Ethoxy-2,3-difluoronitrobenzene | H₂, Pd/C, Ethanol | This compound |

Note: The regioselectivity of the ethoxylation step is crucial and would need to be confirmed experimentally.

Approaches for Regioselective Ethoxy Group Introduction

Another key retrosynthetic disconnection is at the ether linkage, suggesting the introduction of the ethoxy group onto a pre-functionalized difluoroaniline or a precursor. The challenge in this approach lies in achieving regioselectivity, placing the ethoxy group specifically at the 4-position.

A plausible pathway could involve the nucleophilic aromatic substitution of a fluorine atom in a trifluorinated precursor. For instance, starting from 1,2,3-trifluorobenzene, nitration followed by regioselective ethoxylation and subsequent reduction of the nitro group could yield the target molecule. The directing effects of the fluorine and nitro groups would play a critical role in the regioselectivity of the ethoxylation step.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Transition metal catalysis, in particular, offers powerful tools for the formation of C-N and C-O bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are versatile methods for forming C-N bonds. nih.gov In the context of this compound synthesis, a palladium catalyst could be employed to couple an ammonia equivalent with a suitable aryl halide or triflate precursor.

For example, 1-bromo-4-ethoxy-2,3-difluorobenzene could be subjected to a palladium-catalyzed amination with ammonia or a protected ammonia source. The choice of ligand on the palladium center is critical for the success of such reactions.

Illustrative Palladium-Catalyzed Amination:

| Precursor | Amine Source | Catalyst System | Product |

| 1-Bromo-4-ethoxy-2,3-difluorobenzene | Ammonia | Pd(dba)₂, Ligand (e.g., Xantphos), Base (e.g., NaOtBu) | This compound |

This represents a potential application of known palladium catalysis to the synthesis of the target molecule.

Other Transition Metal-Mediated Transformations

Copper-catalyzed reactions also provide a viable alternative for C-N bond formation. For instance, the Ullmann condensation could be used to couple an amine with an aryl halide. While often requiring harsher conditions than palladium-catalyzed reactions, copper catalysis can be effective for specific substrates.

A potential copper-catalyzed amination could involve the reaction of 1-iodo-4-ethoxy-2,3-difluorobenzene with ammonia in the presence of a copper catalyst. nih.gov

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies.

One key area is the use of greener solvents. Traditional nucleophilic aromatic substitution reactions often employ polar aprotic solvents like DMF or DMSO, which have toxicity concerns. Research into more benign alternatives, such as Cyrene™ or polyethylene glycol (PEG), is ongoing and could be applied to the ethoxylation step. researchgate.netnih.gov Performing reactions in water, where possible, is also a highly desirable green approach.

Energy efficiency is another important principle. Utilizing catalytic methods, as discussed in section 2.2, can lead to lower reaction temperatures and shorter reaction times, thereby reducing energy consumption.

Finally, atom economy, which maximizes the incorporation of reactant atoms into the final product, can be improved by designing synthetic routes that minimize the formation of byproducts. Catalytic reactions often exhibit high atom economy.

Atom Economy and Reaction Mass Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The ideal atom economy is 100%, signifying that all atoms from the reactants are found in the final product, with no byproducts. Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's efficiency by taking into account the actual yield and the molar masses of all reactants used.

For the proposed synthesis of this compound, the atom economy of each step can be analyzed.

Step 1: Williamson Ether Synthesis of 1-Ethoxy-2,3-difluoro-4-nitrobenzene

In this step, 2,3-difluoro-4-nitrophenol reacts with an ethylating agent like ethyl iodide in the presence of a base, for instance, sodium hydroxide.

Reaction: C₆H₃F₂NO₃ + C₂H₅I + NaOH → C₈H₇F₂NO₃ + NaI + H₂O

The atom economy for this step is calculated as:

(Molecular Weight of C₈H₇F₂NO₃) / (Molecular Weight of C₆H₃F₂NO₃ + Molecular Weight of C₂H₅I + Molecular Weight of NaOH) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Ethoxy-2,3-difluoro-4-nitrobenzene | C₈H₇F₂NO₃ | 203.14 |

| 2,3-Difluoro-4-nitrophenol | C₆H₃F₂NO₃ | 175.09 |

| Ethyl iodide | C₂H₅I | 155.97 |

| Sodium hydroxide | NaOH | 40.00 |

| Sodium iodide | NaI | 149.89 |

| Water | H₂O | 18.02 |

Atom Economy Calculation:

(203.14) / (175.09 + 155.97 + 40.00) x 100% = 54.7%

This demonstrates a moderate atom economy, with a significant portion of the reactant mass ending up as byproducts (sodium iodide and water).

Step 2: Catalytic Reduction of 1-Ethoxy-2,3-difluoro-4-nitrobenzene

The reduction of the nitro group to an amine can be achieved through catalytic hydrogenation using hydrogen gas (H₂) and a catalyst like palladium on carbon (Pd/C).

Reaction: C₈H₇F₂NO₃ + 3H₂ → C₈H₉F₂NO + 2H₂O

The atom economy for this reduction step is calculated as:

(Molecular Weight of C₈H₉F₂NO) / (Molecular Weight of C₈H₇F₂NO₃ + Molecular Weight of 3H₂) x 100%

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₈H₉F₂NO | 173.16 |

| 1-Ethoxy-2,3-difluoro-4-nitrobenzene | C₈H₇F₂NO₃ | 203.14 |

| Hydrogen (3 equivalents) | 3H₂ | 6.06 |

| Water (2 equivalents) | 2H₂O | 36.04 |

Atom Economy Calculation:

(173.16) / (203.14 + 6.06) x 100% = 82.8%

The catalytic hydrogenation step exhibits a significantly higher atom economy, with water being the only byproduct.

The Reaction Mass Efficiency (RME) would be calculated using the actual isolated yield of the product. For instance, if the etherification step proceeds with an 85% yield and the reduction step with a 95% yield, the RME for each step would be:

RME (Step 1): (Mass of C₈H₇F₂NO₃ obtained) / (Total mass of all reactants used) x 100%

RME (Step 2): (Mass of C₈H₉F₂NO obtained) / (Total mass of all reactants used) x 100%

Improving RME involves optimizing reaction conditions to maximize yield and using stoichiometric amounts of reactants where possible.

Development of Sustainable Reaction Conditions and Solvents

The development of sustainable synthetic methodologies extends beyond theoretical metrics like atom economy to the practical aspects of reaction conditions and solvent choice.

Sustainable Solvents:

Traditional organic synthesis often relies on volatile and potentially hazardous organic solvents. For the synthesis of this compound, greener solvent alternatives are being explored.

Etherification Step: The Williamson ether synthesis is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. Research into greener alternatives has focused on the use of bio-based solvents such as dihydrolevoglucosenone (Cyrene™) or ionic liquids. acsgcipr.org In some cases, reactions can be run in greener solvents like ethanol or even water, depending on the solubility of the reactants.

Reduction Step: Catalytic hydrogenation is frequently carried out in solvents like ethanol, methanol, or ethyl acetate. These are generally considered to have a better environmental profile than many other organic solvents. The use of water as a solvent for this step is also an area of active research, promoting a more sustainable process.

Sustainable Reaction Conditions:

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions (lower temperature and pressure) and with higher selectivity, reducing energy consumption and waste. In the reduction of the nitro group, heterogeneous catalysts like palladium on carbon are advantageous as they can be easily recovered and reused.

Energy Efficiency: Employing energy-efficient methods such as microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.

By focusing on these principles, the synthesis of this compound can be made more environmentally benign, aligning with the goals of sustainable chemical manufacturing.

Spectroscopic Characterization and Structural Elucidation of 4 Ethoxy 2,3 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For 4-Ethoxy-2,3-difluoroaniline, a combination of 1H, 13C, and 19F NMR would provide a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons.

The ethoxy group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The methyl protons would appear at a lower chemical shift (further upfield) compared to the methylene protons, which are deshielded by the adjacent oxygen atom.

The aromatic region would display signals for the two protons on the benzene (B151609) ring. Their chemical shifts and multiplicities would be influenced by the electron-donating effects of the ethoxy and amino groups, and the electron-withdrawing and coupling effects of the two fluorine atoms.

The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity |

| CH₃ (ethoxy) | 1.3 - 1.5 | Triplet (t) |

| CH₂ (ethoxy) | 3.9 - 4.2 | Quartet (q) |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) |

| Aromatic H | 6.5 - 7.0 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Environment Elucidation

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected. The chemical shifts of the aromatic carbons will be significantly affected by the substituents. The carbons directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling.

Expected ¹³C NMR Data for this compound:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-CH₃ (ethoxy) | ~15 |

| C-CH₂ (ethoxy) | ~64 |

| Aromatic C-NH₂ | 135 - 145 |

| Aromatic C-F | 140 - 155 (with C-F coupling) |

| Aromatic C-H | 110 - 120 |

| Aromatic C-O | 145 - 155 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the two fluorine atoms are in different chemical environments (ortho and meta to the amino group, and ortho and meta to the ethoxy group). Therefore, two distinct signals are expected in the ¹⁹F NMR spectrum. The chemical shifts and coupling patterns (fluorine-fluorine and fluorine-proton couplings) would provide valuable information about their positions on the aromatic ring.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would confirm the coupling between the methyl and methylene protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish long-range correlations between protons and carbons, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of different protons, which can be useful in confirming the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy: Characteristic Vibrational Modes

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, C-N, and C-F bonds.

N-H Stretching: The amine group will show one or two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed in the 2850-3000 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected around 1200-1260 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the aromatic amine will likely be found in the 1250-1350 cm⁻¹ range.

C-F Stretching: Strong absorption bands due to the C-F stretching vibrations are expected in the region of 1100-1300 cm⁻¹.

Aromatic C=C Bending: Characteristic bands for the aromatic ring will be present in the 1450-1600 cm⁻¹ region.

Expected FT-IR Data for this compound:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 |

| C-O Stretch (Aryl-Alkyl Ether) | 1200 - 1260 |

| C-F Stretch | 1100 - 1300 |

Raman Spectroscopy: Complementary Vibrational Analysis

Raman spectroscopy offers a valuable complementary perspective to infrared spectroscopy for the vibrational analysis of this compound. The technique is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrational modes, providing key insights into the molecular framework. The Raman spectrum of this compound is expected to be characterized by a series of distinct bands corresponding to the vibrations of the substituted aniline (B41778) ring, the carbon-fluorine bonds, and the ethoxy group.

Key expected Raman shifts for this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Vibrations from the ethoxy group are expected between 2850 and 3000 cm⁻¹.

N-H Stretching: The amino group should exhibit symmetric and asymmetric stretching vibrations, generally found in the 3300-3500 cm⁻¹ range.

C=C Aromatic Ring Stretching: Strong bands are anticipated in the 1400-1650 cm⁻¹ region, characteristic of the benzene ring.

C-F Stretching: The carbon-fluorine stretching vibrations are expected to produce strong bands, typically in the 1100-1300 cm⁻¹ range.

C-O-C Stretching: The stretching of the ether linkage in the ethoxy group will likely appear in the 1000-1300 cm⁻¹ region.

Ring Breathing Mode: A symmetric vibration of the entire benzene ring, often a strong and sharp peak, is expected around 800-850 cm⁻¹.

The specific positions and intensities of these bands are influenced by the electronic effects of the ethoxy, amino, and fluorine substituents on the aniline ring.

Table 1: Predicted Prominent Raman Shifts for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretching | ~3450 |

| N-H Symmetric Stretching | ~3350 |

| Aromatic C-H Stretching | 3050-3100 |

| Aliphatic C-H Stretching | 2880-2980 |

| C=C Aromatic Ring Stretching | 1580-1620 |

| N-H Bending | 1600-1630 |

| C-F Stretching | 1150-1250 |

| C-O-C Asymmetric Stretching | 1200-1270 |

| C-O-C Symmetric Stretching | 1020-1080 |

| Aromatic Ring Breathing | 800-850 |

Correlation of Experimental and Theoretically Calculated Vibrational Frequencies

To achieve a more precise assignment of the vibrational modes of this compound, theoretical calculations are often employed and correlated with experimental data. asianpubs.org Density Functional Theory (DFT) has proven to be a powerful tool for this purpose, with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a 6-311++G(d,p) basis set being a commonly used and reliable method for aniline derivatives. globalresearchonline.net

The computational approach involves optimizing the molecular geometry of this compound to its lowest energy state. Following this, the vibrational frequencies are calculated. It is a known phenomenon that theoretical calculations, due to the harmonic approximation and basis set limitations, tend to overestimate the vibrational frequencies. To correct for this systematic error, the calculated frequencies are uniformly scaled using specific scaling factors. For the B3LYP/6-311++G(d,p) level of theory, a scaling factor of approximately 0.96 is often applied for the majority of vibrations. globalresearchonline.net

The correlation between the scaled theoretical frequencies and the experimental Raman and IR data allows for a definitive assignment of each observed band to a specific molecular vibration. This combined experimental and theoretical approach provides a deeper understanding of the molecule's vibrational dynamics.

Table 2: Comparison of Theoretical and Expected Experimental Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaled Frequency (cm⁻¹) (Scaling Factor: 0.96) | Expected Experimental Range (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretching | ~3594 | ~3450 | 3430-3470 |

| N-H Symmetric Stretching | ~3490 | ~3350 | 3330-3370 |

| C=C Aromatic Ring Stretching | ~1646 | ~1580 | 1570-1600 |

| N-H Bending | ~1688 | ~1620 | 1610-1640 |

| C-F Stretching | ~1250 | ~1200 | 1180-1220 |

| C-O-C Asymmetric Stretching | ~1292 | ~1240 | 1220-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum of this compound is primarily governed by the electronic transitions within the substituted benzene ring, which acts as the principal chromophore. The spectrum is expected to exhibit characteristic absorption bands arising from π → π* transitions. The presence of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, both being auxochromes with lone pairs of electrons, and the electronegative fluorine atoms, influences the energy of these transitions.

The auxochromic groups can donate electron density to the aromatic ring, which generally leads to a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted benzene. The primary absorption bands for substituted anilines typically appear in the UV region. For this compound, one would anticipate a strong absorption band, likely in the range of 280-320 nm, corresponding to the π → π* transition of the benzenoid system. A second, often stronger, band might be observed at a shorter wavelength, around 230-260 nm.

Solvatochromism describes the shift in the position of a UV-Vis absorption band as a result of changing the solvent. This phenomenon is particularly pronounced for polar molecules like this compound, where the dipole moment of the molecule can interact differently with solvents of varying polarity. These interactions can differentially stabilize the ground and excited electronic states, thereby altering the energy gap of the electronic transition.

In the case of this compound, the amino and ethoxy groups contribute to a significant ground-state dipole moment. It is generally observed for many aromatic amines that an increase in solvent polarity leads to a bathochromic (red) shift, which is known as positive solvatochromism. wikipedia.orgnih.gov This is because the excited state is often more polar than the ground state, and is therefore more stabilized by polar solvents. However, the specific nature of the solvatochromic shift (positive or negative) depends on the change in the dipole moment upon electronic excitation. A comprehensive study would involve recording the UV-Vis spectra in a series of solvents with a wide range of polarities, from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound in Different Solvents

| Solvent | Polarity (Dielectric Constant, ε) | Expected λmax (nm) | Type of Shift (Relative to Hexane) |

|---|---|---|---|

| Hexane | 1.88 | 290 - 295 | - |

| Dichloromethane | 8.93 | 294 - 300 | Bathochromic (Red) |

| Acetonitrile | 37.5 | 298 - 305 | Bathochromic (Red) |

| Ethanol | 24.5 | 300 - 308 | Bathochromic (Red) |

| Water | 80.1 | 305 - 315 | Bathochromic (Red) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with the chemical formula C₈H₉F₂NO, the theoretical monoisotopic mass can be calculated with high precision.

The theoretical exact mass is determined by summing the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Fluorine (¹⁹F): 18.998403 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Calculation: (8 × 12.000000) + (9 × 1.007825) + (2 × 18.998403) + (1 × 14.003074) + (1 × 15.994915) = 173.065545 u

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M+H]⁺ or M⁺·) with an m/z value that matches this theoretical mass to within a few parts per million (ppm). This level of accuracy allows for the confident differentiation of this compound from other potential molecules that may have the same nominal mass but a different elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉F₂NO |

| Theoretical Monoisotopic Mass | 173.065545 u |

| Expected [M+H]⁺ Ion | 174.073370 m/z |

| Expected Mass Accuracy | < 5 ppm |

Computational and Quantum Chemical Investigations of 4 Ethoxy 2,3 Difluoroaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic structure and properties of molecules. A theoretical study of 4-Ethoxy-2,3-difluoroaniline would provide fundamental insights into its chemical behavior.

Geometry Optimization and Equilibrium Molecular Structure Determination

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For this compound, this would determine precise bond lengths, bond angles, and dihedral angles. Such data is foundational for understanding the molecule's steric and electronic properties.

Selection of Functionals (e.g., B3LYP) and Basis Sets for Optimal Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A common and often reliable choice for organic molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which combines Hartree-Fock theory with DFT. This is typically paired with a basis set such as 6-311++G(d,p), which provides a good balance between computational cost and accuracy for describing the distribution of electrons. Future studies would need to validate the suitability of this or other functional/basis set combinations for this specific molecule.

Dimerization and Intermolecular Interactions

Understanding how molecules of this compound interact with each other is key to predicting its bulk properties. DFT can be used to model the formation of dimers and larger clusters, held together by non-covalent interactions such as hydrogen bonding (involving the -NH2 group) and dipole-dipole interactions (arising from the polar C-F, C-O, and C-N bonds). Analyzing these interactions would provide insights into the compound's physical state and potential for self-assembly.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions.

Highest Occupied Molecular Orbital (HOMO) Energy and Electron Donating Potential

The HOMO is the outermost orbital containing electrons and its energy level is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to act as an electron donor or nucleophile. For this compound, the distribution of the HOMO would likely be concentrated around the aniline (B41778) ring and the amino group, which are electron-rich.

Lowest Unoccupied Molecular Orbital (LUMO) Energy and Electron Accepting Potential

Conversely, the LUMO is the innermost orbital that is empty of electrons, and its energy level relates to the molecule's ability to accept electrons. A lower LUMO energy suggests a greater propensity to act as an electron acceptor or electrophile. The presence of electronegative fluorine atoms in this compound would be expected to lower the LUMO energy, influencing its reactivity towards electron-rich species. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and electronic excitation properties.

While the framework for a thorough computational investigation of this compound is well-defined by established theoretical methods, the specific data required to populate such a study is not yet available in the scientific literature. The insights that could be gained from such research would be valuable for the rational design of new materials and chemical entities based on this and related molecular structures.

HOMO-LUMO Energy Gap as an Indicator of Chemical Reactivity and Kinetic Stability

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical behavior of a molecule. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), provides significant insights into the chemical reactivity and kinetic stability of a compound. A large energy gap is indicative of high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher chemical reactivity and lower kinetic stability.

The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The distribution of these orbitals across the molecule highlights the regions prone to electrophilic and nucleophilic attack, respectively. For aromatic amines, the HOMO is typically localized on the benzene (B151609) ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is generally distributed over the aromatic ring.

| Parameter | Significance | Typical Calculated Value for Related Compounds (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential. | ~ -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity. | ~ -1.0 to -2.0 |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and kinetic stability. | ~ 4.0 to 5.5 |

Note: The values in the table are approximate and based on computational studies of structurally similar compounds. The actual values for this compound may vary.

Molecular Electrostatic Potential (MEP) Surface Analysis

Visualization of Electron Density Distribution and Electrostatic Charge Distribution

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and for predicting its reactivity. The MEP map is plotted over the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative electrostatic potential, typically colored in shades of red, are characterized by an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, shown in shades of blue, are electron-deficient and are susceptible to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP surface would illustrate the influence of the ethoxy, fluoro, and amino substituents on the charge distribution of the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the ethoxy group would create regions of high electron density, making them appear red or yellow on the MEP map. The electronegative fluorine atoms would withdraw electron density from the aromatic ring, leading to regions of lower electron density. The hydrogen atoms of the amino group and the ethoxy group would likely exhibit a positive electrostatic potential, appearing as blue regions.

Identification of Potential Electrophilic and Nucleophilic Attack Sites

The MEP surface provides a clear and intuitive way to identify the sites within a molecule that are most likely to be involved in chemical reactions.

Nucleophilic Attack Sites: The regions of positive electrostatic potential (blue) on the MEP surface indicate the areas susceptible to nucleophilic attack. In this compound, these sites would likely be associated with the hydrogen atoms of the amino and ethoxy groups, as well as potentially the carbon atoms attached to the highly electronegative fluorine atoms.

Electrophilic Attack Sites: The regions of negative electrostatic potential (red) are the most probable sites for electrophilic attack. For this compound, the MEP surface would likely show these negative regions around the nitrogen atom of the amino group and the oxygen atom of the ethoxy group due to their lone pairs of electrons. The aromatic ring, being electron-rich, would also exhibit negative potential, with specific areas being more negative depending on the combined electronic effects of the substituents.

Analysis of MEP surfaces for similar aromatic compounds has consistently shown that the heteroatoms with lone pairs are the primary centers for electrophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study the delocalization of electron density within a molecule, providing a detailed picture of the bonding and electronic interactions. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals that align with the intuitive Lewis structure representation of a molecule.

Analysis of Intramolecular Charge Transfer and Conjugative Interactions

NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of intramolecular charge transfer (ICT) and conjugative effects. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. A higher E(2) value signifies a stronger interaction and greater electron delocalization.

Chemical Reactivity and Reaction Mechanisms of 4 Ethoxy 2,3 Difluoroaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) in aniline (B41778) and its derivatives is a well-established class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its ability to donate electron density through resonance.

In the case of 4-Ethoxy-2,3-difluoroaniline, the directing effects of the substituents are crucial in determining the regiochemical outcome of electrophilic aromatic substitution. The ethoxy group at the 4-position and the amino group at the 1-position are both strongly activating and ortho-, para-directing. Conversely, the fluoro groups at the 2- and 3-positions are deactivating and also ortho-, para-directing.

The positions available for substitution on the benzene (B151609) ring are C5 and C6. The directing effects of the substituents can be summarized as follows:

Amino group (-NH₂): Strongly activating, directs ortho (C2, C6) and para (C4).

Ethoxy group (-OCH₂CH₃): Strongly activating, directs ortho (C3, C5) and para (C1).

Fluoro groups (-F): Deactivating, direct ortho (C1, C3 and C2, C4) and para (C4, C5 and C1, C6).

Considering the positions of the existing substituents, the potential sites for electrophilic attack are C5 and C6. The ethoxy group strongly directs towards the C5 position (ortho), while the amino group directs towards the C6 position (ortho). The fluoro group at C2 directs towards C1 (ortho), C4 (para), and C6 (ortho), while the fluoro group at C3 directs towards C2 (ortho), C4 (ortho), and C5 (para).

While no specific computational studies on the reaction pathways and transition states of this compound have been identified in the public domain, computational chemistry provides powerful tools for such analyses. Density Functional Theory (DFT) calculations, for instance, can be employed to model the energies of the intermediates and transition states for electrophilic attack at different positions on the aromatic ring. nih.govumn.edumdpi.com

Such computational studies for substituted anilines typically involve:

Geometry Optimization: Determining the lowest energy structures of the reactant, electrophile, reaction intermediates (sigma complexes), and products.

Transition State Searching: Locating the transition state structures connecting the reactants to the intermediates and the intermediates to the products.

Energy Calculations: Calculating the relative energies of all species to construct a potential energy surface for the reaction, allowing for the determination of activation barriers and reaction energies.

These calculations could provide valuable insights into the regioselectivity by comparing the activation energies for attack at the C5 and C6 positions.

Nucleophilic Reactions Involving the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amino group makes this compound a nucleophile, enabling it to participate in a variety of reactions.

The primary amine functionality of this compound can readily undergo acylation, alkylation, and sulfonylation reactions.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) would yield the corresponding N-acyl derivative (an amide). This reaction is generally rapid and high-yielding.

Alkylation: The amine can be alkylated using alkyl halides. However, polyalkylation is a common side reaction, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. The extent of polyalkylation can be controlled by adjusting the stoichiometry of the reactants.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base affords the corresponding sulfonamide.

Table 1: Predicted Nucleophilic Reactions of the Amine Group in this compound

| Reaction Type | Reagent Example | Predicted Product Structure | General Conditions |

|---|---|---|---|

| Acylation | Acetyl chloride | N-(4-ethoxy-2,3-difluorophenyl)acetamide | Base (e.g., pyridine) |

| Alkylation | Methyl iodide | 4-Ethoxy-2,3-difluoro-N-methylaniline | Base (e.g., K₂CO₃) |

Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with a source of nitrous acid (e.g., sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, collectively known as Sandmeyer and related reactions.

These transformations allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens (-F, -Cl, -Br, -I)

Cyano (-CN)

Hydroxyl (-OH)

Hydrogen (-H)

This two-step sequence provides a powerful synthetic route to a diverse array of substituted aromatic compounds that may not be accessible through direct electrophilic substitution.

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. advancechemjournal.comderpharmachemica.comsemanticscholar.orgijpbs.com This reaction is typically catalyzed by an acid or a base and involves the elimination of a water molecule.

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. These Schiff bases can be valuable intermediates in their own right or can be further elaborated into more complex heterocyclic systems. For instance, they can undergo cyclization reactions to form various nitrogen-containing heterocycles. mdpi.comresearchgate.netmdpi.comnih.gov

Table 2: Predicted Schiff Base Formation from this compound

| Carbonyl Compound | Predicted Schiff Base Product | General Conditions |

|---|---|---|

| Benzaldehyde | N-(4-ethoxy-2,3-difluorophenyl)-1-phenylmethanimine | Acid or base catalyst, removal of water |

Reactions Targeting the Fluoro Substituents

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its chemical reactivity, particularly in reactions that target these substituents. The electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack and also provides sites for reductive defluorination.

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing fluoroaromatic compounds. In this compound, the fluorine atoms, in conjunction with the activating effect of the amino and ethoxy groups, can be displaced by various nucleophiles. The regioselectivity of these reactions is governed by the electronic and steric environment of the fluoro substituents.

Research into the SNAr reactions of analogous difluoroaniline derivatives has shown that the position of the substituents plays a crucial role in determining which fluorine atom is preferentially displaced. Generally, a fluorine atom that is ortho or para to a strong electron-withdrawing group is more readily substituted. In the case of this compound, the amino and ethoxy groups are electron-donating, which can complicate the prediction of reactivity without specific experimental data. However, the relative positions of the fluoro groups to each other and to the other substituents will dictate the outcome of nucleophilic attack.

While specific studies on this compound are limited, related research on similar compounds provides insights into its expected reactivity. For instance, in reactions of substituted difluorobenzenes with nucleophiles like amines and alkoxides, the reaction conditions, such as solvent and temperature, can be optimized to favor the substitution of one fluorine atom over the other.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Fluoroaromatic Compounds

| Fluoroaromatic Compound | Nucleophile | Product | Reaction Conditions | Reference |

| 1,2-Difluorobenzene | Sodium methoxide | 2-Fluoroanisole | Methanol, 80 °C | Fictional Example |

| 2,3-Difluoroaniline (B47769) | Pyrrolidine | 2-Fluoro-3-(pyrrolidin-1-yl)aniline | DMSO, 100 °C | Fictional Example |

| This compound | Morpholine | 4-Ethoxy-2-fluoro-3-morpholinoaniline | DMF, 120 °C | Hypothetical |

The cyclization of aniline derivatives is a common strategy for the synthesis of heterocyclic compounds like quinolines. While direct examples involving this compound are not prevalent in the literature, the general principles of quinoline synthesis, such as the Friedländer annulation, could potentially be applied. This would involve the reaction of the aniline with a compound containing a carbonyl group and an adjacent active methylene (B1212753) group, leading to the formation of a fused heterocyclic ring system. The fluorine and ethoxy substituents would be expected to influence the reactivity and regiochemistry of such cyclization reactions.

Reductive defluorination involves the replacement of a fluorine atom with a hydrogen atom. This transformation is of interest for the selective modification of polyfluorinated aromatic compounds. While extensive research has been conducted on the reductive defluorination of per- and polyfluoroalkyl substances (PFAS), the methods are not always directly transferable to aryl fluorides.

For aromatic compounds, catalytic hydrodefluorination is a more common approach. This often involves the use of transition metal catalysts and a hydrogen source. For example, bismuth-catalyzed hydrodefluorination of polyfluoroarenes has been reported, proceeding through a Bi(I)/Bi(III) redox cycle. Such methods could potentially be applied to this compound to selectively remove one or both fluorine atoms.

Another approach involves the use of metal hydrides. For instance, zirconocene hydride chloride (Schwartz's reagent) has been used for the hydrodefluorination of fluoroalkenes and fluoroallenes. While less common for aryl fluorides, under specific conditions, metal hydrides could potentially effect the reductive cleavage of the C-F bond in this compound. The success of such a strategy would depend on the reactivity of the C-F bonds and the potential for competing reactions.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of SNAr reactions are typically second-order, with the rate depending on the concentrations of both the aromatic substrate and the nucleophile. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this intermediate is a key factor in determining the reaction rate. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the Meisenheimer complex, thereby accelerating the reaction. In this compound, the electron-donating amino and ethoxy groups would be expected to decrease the rate of SNAr compared to a benzene ring substituted with electron-withdrawing groups.

The thermodynamic favorability of an SNAr reaction is influenced by the strength of the bond being broken (C-F) and the bond being formed (C-Nucleophile), as well as solvation effects. The C-F bond is the strongest single bond to carbon, which can make its cleavage thermodynamically challenging. However, the formation of a stable leaving group (fluoride ion) and a strong new bond with the nucleophile can drive the reaction forward.

Table 2: General Thermodynamic Parameters for SNAr Reactions

| Parameter | General Trend for F > Cl > Br > I | Influence on Reaction |

| C-X Bond Strength | Increases | Higher activation energy for bond breaking. |

| Electronegativity of X | Increases | Stabilizes the intermediate, lowering the activation energy for the first step. |

| Leaving Group Ability | Decreases | Slower second step (expulsion of the leaving group). |

For SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. Due to fluorine's high electronegativity, it strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect generally leads to a faster reaction rate for fluoroaromatics compared to their chloro-, bromo-, or iodo- counterparts in SNAr reactions, despite the high C-F bond strength.

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available. However, based on the principles of physical organic chemistry, it can be inferred that the electronic properties of the ethoxy and amino groups will play a significant role in modulating the kinetics and thermodynamics of reactions at the fluoro-substituted positions.

Advanced Derivatization and Synthetic Utility of 4 Ethoxy 2,3 Difluoroaniline

As a Building Block for Heterocyclic Compound Synthesis

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. researchgate.netnih.gov Substituted anilines are common precursors for building such scaffolds. clockss.org The unique substitution pattern of 4-Ethoxy-2,3-difluoroaniline, featuring both electron-donating (ethoxy) and electron-withdrawing (difluoro) groups, suggests it could serve as a valuable synthon. The fluorine atoms, in particular, can influence the reactivity and properties of resulting heterocyclic systems. fluoromart.com

Synthesis of Substituted Indoles, Quinolines, and Quinoxalines

General methodologies for the synthesis of indoles, quinolines, and quinoxalines often involve the cyclization of substituted anilines with appropriate reaction partners.

Indoles: Classic methods like the Fischer indole synthesis are widely used. organic-chemistry.orgnih.gov

Quinolines: Syntheses such as the Friedländer annulation are common routes to quinoline derivatives. heteroletters.org

Quinoxalines: These are typically formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govresearchgate.net

Formation of Other Nitrogen-Containing Ring Systems

The reactivity of the aniline (B41778) functional group allows for its participation in a wide array of cyclization reactions to form various nitrogen-containing heterocycles. However, literature specifically documenting the use of this compound to form other nitrogenous ring systems is not available at this time.

Integration into Complex Organic Scaffolds

The incorporation of fluorinated building blocks is a key strategy in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The fluorine atoms can modulate a molecule's metabolic stability, lipophilicity, and binding affinity. fluoromart.com

Precursor in Multistep Organic Synthesis

While substituted anilines are fundamental intermediates in numerous multi-step synthetic sequences, no specific, published examples detailing the use of this compound as a precursor in the synthesis of complex organic molecules were identified.

Role in the Construction of Chiral Molecules

The synthesis of enantiomerically pure compounds is critical in drug discovery. While chiral auxiliaries and catalysts are often employed with aniline-derived substrates, there is no specific information available in the scientific literature regarding the role of this compound in the construction of chiral molecules.

Application in Advanced Materials Science

Fluorinated organic compounds are of significant interest in materials science, finding applications in areas such as organic electronics and liquid crystals. For instance, fluorinated anilines can be used as additives to enhance the performance and stability of perovskite solar cells. fluoromart.com However, a targeted search for the application of this compound in advanced materials science did not provide any specific research findings.

Monomer for Functional Polymers

The synthesis of functional polymers from aniline and its derivatives is a well-established field, with polyaniline (PANI) being a prominent example of a conductive polymer. researchgate.netnih.gov The properties of PANI can be tailored by introducing substituents onto the aniline monomer, which can influence the polymer's solubility, conductivity, and processing characteristics.

The incorporation of an ethoxy group at the ortho position of the aromatic ring in aniline derivatives has been shown to enhance the solubility of the resulting polymers. This increased solubility is advantageous for solution-based processing and fabrication of polymer films. Furthermore, the presence of fluorine substituents on the aniline ring is known to affect the electronic properties of the corresponding polyanilines. For instance, the polymerization of fluorine-substituted aniline monomers has been successfully carried out in an aqueous acidic medium using oxidizing agents like potassium dichromate or ammonium peroxydanesulfate to yield polyfluoroanilines. metu.edu.tr

Considering these precedents, this compound is a promising candidate for the synthesis of novel functional polymers. The combination of the ethoxy group and two fluorine atoms is anticipated to yield a polymer with a unique set of properties. The ethoxy group would likely enhance solubility, while the difluoro-substitution pattern would modulate the electronic bandgap and conductivity of the polymer. The polymerization of this compound would likely proceed via oxidative coupling, similar to other aniline derivatives, to form a poly(this compound).

Table 1: Expected Properties of Poly(this compound) based on Analogous Polymer Systems

| Property | Expected Influence of Substituents | Rationale |

| Solubility | Enhanced | The presence of the ethoxy group is known to improve the solubility of polyaniline derivatives in common organic solvents. |

| Conductivity | Modified | Fluorine atoms, being electron-withdrawing, are expected to alter the electronic properties of the polymer backbone, potentially leading to a wider bandgap compared to unsubstituted polyaniline. |

| Thermal Stability | Potentially High | Polyanilines and their derivatives generally exhibit good thermal stability. |

| Processability | Improved | Enhanced solubility would facilitate easier processing into thin films and other form factors for electronic and sensory applications. |

Detailed research into the polymerization of this compound would be necessary to fully elucidate the properties of the resulting polymer and its potential applications in areas such as chemical sensors, anti-corrosion coatings, and electronic devices. researchgate.netnih.gov

Ligands for Coordination Chemistry

Substituted anilines are versatile precursors for the synthesis of a wide variety of ligands for coordination chemistry. A common and straightforward method to achieve this is through the condensation reaction of an aniline with an aldehyde or ketone to form a Schiff base, which contains an imine (-C=N-) functional group. nih.govasianpubs.orgchemijournal.comderpharmachemica.comnanobioletters.com These Schiff base ligands are highly valued in coordination chemistry due to their facile synthesis and the ease with which their steric and electronic properties can be tuned. asianpubs.org

This compound can be readily derivatized into Schiff base ligands by reacting it with various aldehydes and ketones. For instance, condensation with salicylaldehyde or its derivatives would yield multidentate ligands capable of coordinating with a variety of metal ions. nih.govasianpubs.orgderpharmachemica.com The presence of the ethoxy and difluoro substituents on the aniline ring of the resulting Schiff base would influence the coordination properties of the ligand and the stability and reactivity of the corresponding metal complexes. The electron-withdrawing nature of the fluorine atoms could affect the electron density on the imine nitrogen, thereby modulating the ligand's donor strength.

The resulting metal complexes could find applications in catalysis, materials science, and biological systems. For example, metal complexes of Schiff bases derived from substituted anilines have been shown to exhibit interesting catalytic, antibacterial, and UV-protective properties. derpharmachemica.commdpi.com

Table 2: Potential Schiff Base Ligands from this compound and Their Prospective Metal Complexes

| Aldehyde/Ketone Reactant | Resulting Schiff Base Ligand Structure (General) | Potential Coordinating Metal Ions | Potential Applications of Metal Complexes |

| Salicylaldehyde | Aromatic ring with -OH and -CH=N-Ar' (Ar' = 4-ethoxy-2,3-difluorophenyl) | Co(II), Ni(II), Cu(II), Zn(II) | Catalysis, antimicrobial agents derpharmachemica.commdpi.com |

| Substituted Salicylaldehydes | Varied substituents on the salicylaldehyde ring | Transition metals, Lanthanides | Fine-tuning of electronic and steric properties for specific catalytic or material applications. |

| 2-Pyridinecarboxaldehyde | Pyridyl-CH=N-Ar' | Ru(III), Mo(VI), U(VI) | Catalytic oxidation, molecular magnetism nih.gov |

| Acetylacetone | Diketone-derived Schiff base | Fe(III), V(III), Co(II), Ni(II), Cu(II) | Synthesis of complexes with diverse geometries and magnetic properties. mdpi.com |

The synthesis and characterization of these novel ligands and their coordination complexes would be a valuable contribution to the field of inorganic and materials chemistry, potentially leading to new materials with tailored electronic, magnetic, or catalytic properties.

Conformational Analysis of 4 Ethoxy 2,3 Difluoroaniline

Identification of Conformational Isomers and Energy Landscapes

The conformational isomerism in 4-Ethoxy-2,3-difluoroaniline primarily arises from the rotation around two key single bonds: the C(4)-O bond of the ethoxy group and the C(1)-N bond of the amino group.

Rotation around the C(aryl)-O bond of the ethoxy group can lead to various conformers. The most stable conformations are generally those where the ethyl group is either coplanar with the benzene (B151609) ring (syn- or anti-periplanar) or perpendicular to it. The relative energies of these conformers are dictated by a balance of steric and electronic effects.

Similarly, the amino group can exhibit different orientations relative to the benzene ring. While the lone pair on the nitrogen atom favors delocalization into the aromatic system, which would promote a planar conformation, steric hindrance from the ortho-substituents can force the amino group out of the plane. stackexchange.comquora.comdoubtnut.comvedantu.comdoubtnut.com This phenomenon, often referred to as the "ortho effect," is particularly relevant in this molecule due to the presence of a fluorine atom at the C(2) position. stackexchange.comquora.comdoubtnut.comvedantu.comdoubtnut.com

The interplay of rotations around these two bonds results in a complex potential energy surface with several local minima corresponding to different stable conformers. The energy landscape would likely feature barriers to rotation, the heights of which would determine the rate of interconversion between these conformers at a given temperature.

A simplified representation of potential conformational isomers is presented in the table below, considering the orientation of the ethoxy group relative to the benzene ring and the potential for non-planarity of the amino group.

| Conformer | Ethoxy Group Orientation (relative to the ring) | Amino Group Orientation | Postulated Relative Stability |

| I | Syn-periplanar | Planar | Potentially less stable due to steric clash |

| II | Anti-periplanar | Planar | Likely more stable than syn-periplanar |

| III | Perpendicular | Planar | May be a transition state or a shallow minimum |

| IV | Syn-periplanar | Non-planar | Stability influenced by competing steric effects |

| V | Anti-periplanar | Non-planar | Potentially a stable conformer |

Interactive Data Table: The relative stabilities are hypothetical and would require computational or experimental verification.

Intramolecular Interactions Influencing Conformation

The conformational preferences of this compound are governed by a delicate balance of several intramolecular interactions:

Steric Effects: Significant steric hindrance is expected between the ethoxy group and the ortho-fluorine atom at the C(3) position. This repulsion would likely disfavor conformations where the ethyl group is oriented towards the fluorine atom. Similarly, the ortho-fluorine at C(2) can sterically interact with the amino group, potentially forcing it out of the plane of the aromatic ring. quora.comvedantu.com

Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors (the N-H bonds of the amino group) and acceptors (the lone pairs of the ethoxy oxygen and the fluorine atoms) raises the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between one of the N-H protons and the ethoxy oxygen atom (N-H···O) or a fluorine atom (N-H···F). The formation of such a bond would stabilize specific conformations. Studies on other fluorinated anilines have demonstrated the existence of N-H···F intramolecular hydrogen bonds, which can be detected using techniques like NMR spectroscopy. nih.govnih.gov

Anomeric Effects: While typically discussed in the context of cyclic systems, analogous stereoelectronic interactions, sometimes referred to as a generalized anomeric effect, could play a role in the conformational preference of the ethoxy group. wikipedia.orgdypvp.edu.inscripps.eduresearchgate.netyoutube.com This effect involves the interaction between the lone pairs of the ether oxygen and the antibonding orbital of the adjacent C-C bond in the ring, which can influence the rotational barrier and the preferred dihedral angle.

Experimental Conformational Probing

While no specific experimental data for the conformational analysis of this compound is readily available, several techniques could be employed to investigate its conformational preferences:

Variable Temperature NMR (VT-NMR): This is a powerful technique for studying dynamic processes such as conformational exchange. researchgate.netresearchgate.netnih.govnih.govcas.cz If this compound exists as a mixture of interconverting conformers at room temperature, the NMR signals might be broadened. Upon cooling, the rate of interconversion would decrease, and at a sufficiently low temperature (the coalescence temperature), separate signals for each conformer might be observed. nih.gov Analysis of the spectra at different temperatures can provide information about the energy barriers between the conformers and their relative populations.

X-ray Crystallography of Derivatives: Obtaining a single crystal of this compound or a suitable solid derivative would allow for its structure determination by X-ray diffraction. This would provide a definitive picture of the molecule's conformation in the solid state. While the solid-state conformation may not be identical to the preferred conformation in solution, it provides a valuable starting point for understanding the molecule's structural possibilities.

Infrared (IR) Spectroscopy: Intramolecular hydrogen bonding can often be detected by changes in the vibrational frequencies of the involved functional groups. For instance, the N-H stretching frequency in the IR spectrum would be expected to shift to a lower wavenumber if the amino group is involved in an intramolecular hydrogen bond.

Computational Conformational Dynamics and Stability

In the absence of direct experimental data, computational chemistry provides a powerful tool for exploring the conformational landscape of this compound.

Potential Energy Surface (PES) Scanning: By systematically rotating the key dihedral angles (C(3)-C(4)-O-CH2 and C(2)-C(1)-N-H), a potential energy surface can be generated. This allows for the identification of all possible low-energy conformers (local minima) and the transition states that connect them.

Geometry Optimization and Frequency Calculations: High-level quantum mechanical methods, such as Density Functional Theory (DFT), can be used to perform full geometry optimizations of the identified conformers. mdpi.comacs.org Subsequent frequency calculations can confirm that these structures are true minima on the PES (no imaginary frequencies) and provide their relative energies, including zero-point vibrational energy corrections.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. mdpi.comacs.org By simulating the motion of the atoms at a given temperature, it is possible to observe conformational transitions and determine the relative populations of different conformational states.

A summary of the types of data that could be obtained from a computational study is presented below.

| Computational Method | Information Obtained |

| Potential Energy Surface Scan | Identification of all possible conformers and transition states. |

| DFT Geometry Optimization | Precise geometries and relative energies of stable conformers. |

| DFT Frequency Calculation | Confirmation of stable conformers and calculation of vibrational frequencies. |

| Molecular Dynamics Simulation | Dynamic behavior, conformational transitions, and relative populations of conformers. |

Interactive Data Table: This table outlines the expected outputs from various computational chemistry techniques.

Future Directions and Emerging Research Avenues

Integration of Experimental and Advanced Computational Methodologies

The synergy between experimental research and advanced computational methods is a cornerstone of modern chemical science. For 4-ethoxy-2,3-difluoroaniline, this integration can provide unprecedented insights into its electronic structure, reactivity, and potential applications. Computational techniques like Density Functional Theory (DFT) can be employed to calculate key molecular properties. For instance, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can elucidate the compound's electronic behavior and predict its reactivity in various chemical transformations. researchgate.net A hypothetical comparison of the computed properties of this compound with a related compound, 2,4-difluoroaniline (B146603), is presented in the table below. Such computational studies can guide experimental efforts by predicting reaction outcomes and identifying promising synthetic routes, thereby saving valuable laboratory time and resources.

Table 1: Hypothetical Comparison of Computed Properties

| Property | 2,4-difluoroaniline | This compound (Hypothetical) |

|---|---|---|

| HOMO-LUMO Energy Gap (eV) | 5.2186 | 4.95 |

| Chemical Hardness | 2.6093 | 2.475 |

Note: The values for 2,4-difluoroaniline are based on existing research, while the values for this compound are hypothetical and for illustrative purposes.

Furthermore, spectroscopic techniques, such as high-resolution 1H nuclear magnetic resonance (NMR) spectroscopy, can be used in conjunction with computational models to provide a detailed biochemical fingerprint of this compound and its metabolites. nih.gov This combined approach can be instrumental in characterizing the effects of this compound in biological systems and identifying potential biomarkers of its activity. nih.gov

Application of Machine Learning and Artificial Intelligence for Predictive Chemistry

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the landscape of chemical research. nih.govnih.gov These powerful tools can be leveraged to predict the properties and activities of novel compounds like this compound with a high degree of accuracy, thereby accelerating the discovery of new materials and pharmaceuticals. nih.gov By training ML models on large datasets of known chemical structures and their corresponding experimental data, it is possible to develop predictive models for a wide range of properties, including toxicity, reactivity, and biological activity. nih.govnih.gov

Development of Novel Catalytic Systems for Efficient Transformations

The development of efficient and selective catalytic systems is crucial for the sustainable synthesis of complex organic molecules. For the transformation of this compound, research into novel catalytic systems can open up new avenues for its derivatization and incorporation into functional materials. For instance, the use of organophotocatalysts, such as Eosin Y, has shown promise in the difluoroalkylation of anilines under mild reaction conditions. acs.org This transition-metal-free approach offers a more environmentally friendly alternative to traditional catalytic methods. acs.org

Future research could focus on designing and screening new catalysts specifically tailored for the functionalization of this compound. High-throughput screening techniques, combined with computational modeling, can accelerate the discovery of catalysts with enhanced activity, selectivity, and substrate scope. The development of such catalytic systems would not only facilitate the synthesis of novel derivatives of this compound but also contribute to the broader field of green chemistry.

Exploration of Bio-Inspired Synthetic Routes

Nature often provides elegant and efficient solutions to complex chemical challenges. The exploration of bio-inspired synthetic routes for the preparation and modification of this compound represents a promising area of future research. Enzymes, with their remarkable specificity and catalytic efficiency, could be harnessed to perform selective transformations on the aniline (B41778) scaffold. For example, engineered enzymes could be used to introduce or modify functional groups at specific positions, leading to the synthesis of novel derivatives with unique properties.

Furthermore, understanding the metabolic pathways of related aniline compounds in biological systems can provide valuable insights for designing synthetic strategies. nih.gov By mimicking these natural processes, it may be possible to develop more sustainable and efficient methods for the synthesis of this compound and its analogues. This biomimetic approach aligns with the principles of green chemistry and offers a pathway to novel chemical entities with potential applications in various fields.

Design of Next-Generation Fluorinated Aromatic Amines for Specialized Applications

The unique properties of fluorinated aromatic amines make them valuable building blocks in the design of materials with specialized applications. Building upon the foundation of this compound, future research can focus on the rational design of next-generation analogues with tailored properties. For example, by systematically modifying the substituents on the aromatic ring, it is possible to fine-tune the electronic, optical, and biological properties of the resulting molecules.

Computational screening and predictive modeling can play a pivotal role in this design process, allowing for the in-silico evaluation of a large number of virtual compounds before committing to their synthesis. This approach can accelerate the discovery of new fluorinated aromatic amines with applications in areas such as organic electronics, advanced polymers, and agrochemicals. The insights gained from studying the structure-property relationships of these novel compounds will not only expand the chemical space of functional materials but also contribute to a deeper fundamental understanding of the role of fluorine in molecular design.

Q & A

Basic Research Question

- NMR : NMR identifies fluorine substitution patterns.

- HPLC : Purity assessment with reverse-phase columns (C18) and UV detection.

- X-ray crystallography : Resolves molecular geometry, as shown in a study of 4-ethoxy-2,3-difluoro benzamide derivatives .

How do quantum chemical calculations aid in understanding the electronic properties of this compound?

Advanced Research Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict molecular electrostatic potentials (MEPs) and frontier molecular orbitals (FMOs). These reveal electrophilic/nucleophilic sites and reactivity trends. For example, MEP analysis of 4-ethoxy-2,3-difluoro benzamide showed electron-deficient regions at fluorine atoms, guiding derivatization strategies .

How should researchers address contradictions between experimental data and computational predictions for fluorinated anilines?

Advanced Research Question

Discrepancies often arise from approximations in computational models (e.g., solvent effects, basis sets). A combined experimental-CFD approach resolved inconsistencies in reaction yields for microreactor-synthesized derivatives. Recommendations:

- Validate computational models with kinetic studies (e.g., Arrhenius parameters).

- Use hybrid methods (e.g., QM/MM) to account for solvent interactions .

What are the thermal stability considerations for this compound under reflux conditions?

Basic Research Question

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, derivatives of 3,4-pyridinedicarboximide showed decomposition above 200°C. Prolonged reflux in THF (boiling point ~66°C) is safe, but higher temperatures require inert atmospheres to prevent oxidation .

What advanced applications exist for this compound in materials science?

Advanced Research Question

Its derivatives are precursors for liquid crystal displays (LCDs). For instance, trans-4-propylcyclohexanecarboxylic acid esters with 4-ethoxy-2,3-difluorophenyl groups exhibit high dielectric anisotropy, making them suitable for low-voltage LCDs. Synthesis involves transesterification under acidic catalysis .

What safety protocols are essential when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.